![molecular formula C20H24N6 B5654536 5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5654536.png)

5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine" is a part of a broader class of heterocyclic compounds that include pyrido[2,3-d]pyrimidines. These molecules are of significant interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. However, in accordance with your request, this analysis will focus on the chemical synthesis, structure, and physicochemical properties rather than specific drug applications or biological activities.

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidin-4-amines typically involves multi-step reactions, including cyclization, amination, and sometimes palladium-catalyzed cross-coupling reactions. A practical synthesis of related compounds involves starting from commercially available precursors and employing conditions like reflux with formamide, formic acid, and dimethyl formamide. These methods allow for the introduction of various substituents on the pyrimidine ring, facilitating the exploration of structure-activity relationships within this class of compounds (Zhang et al., 2009).

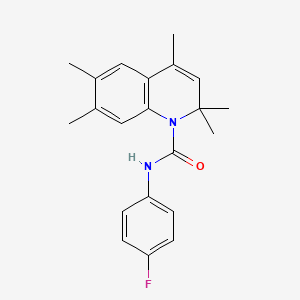

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines and their derivatives is characterized by the presence of multiple nitrogen atoms within the fused ring system, which significantly influences their electronic properties and potential for hydrogen bonding. The structural analyses often involve X-ray crystallography, revealing the presence of hydrogen bonds and π-π stacking interactions that contribute to the stabilization of the crystalline state (Dolzhenko et al., 2011).

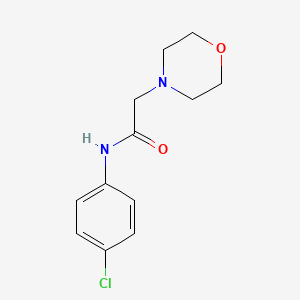

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidin-4-amines engage in a variety of chemical reactions, including nucleophilic substitutions and cyclization reactions that facilitate the synthesis of complex derivatives. The presence of multiple reactive sites allows for the introduction of various functional groups, which can significantly alter the compound's chemical properties and reactivity (Kumar et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. The introduction of substituents on the pyrimidine ring can lead to variations in these properties, affecting their behavior in chemical reactions and potential applications in material science (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for understanding the chemistry of pyrido[2,3-d]pyrimidin-4-amines. These properties are essential for the design of synthesis pathways and the development of new compounds with desired chemical behaviors (Moreno-Fuquen et al., 2021).

properties

IUPAC Name |

5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6/c1-14-10-15(2)24-19-18(14)20(23-13-22-19)25-17-5-8-26(9-6-17)12-16-4-3-7-21-11-16/h3-4,7,10-11,13,17H,5-6,8-9,12H2,1-2H3,(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSXYIHRBCUPAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NC=N2)NC3CCN(CC3)CC4=CN=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(4-methylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5654457.png)

![4-{[6-(3-methyl-3-phenylpiperidin-1-yl)pyrazin-2-yl]carbonyl}morpholine](/img/structure/B5654464.png)

![N-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5654471.png)

![2-[({5-[1-(2-methoxy-3-methylbenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5654479.png)

![2-(butylthio)-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B5654494.png)

![3-[(3R*,4S*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5654505.png)

![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5654527.png)

![2-[(2-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654529.png)